2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol
CAS No.:
Cat. No.: VC20110649
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5O2S |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C23H23N5O2S/c1-4-30-17-7-10-20-19(12-17)15(3)24-22(26-20)28-23-25-16(11-21(29)27-23)13-31-18-8-5-14(2)6-9-18/h5-12H,4,13H2,1-3H3,(H2,24,25,26,27,28,29) |
| Standard InChI Key | PDYAPWXBBBFVTJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a quinazoline core substituted with an ethoxy group at position 6 and a methyl group at position 4. A pyrimidine ring is appended via an amino linkage at position 2, further modified by a [(4-methylphenyl)sulfanyl]methyl group at position 6. This hybrid structure combines the pharmacophoric elements of quinazolines (known for kinase inhibition) and pyrimidines (critical in nucleic acid metabolism), enabling diverse biological interactions .
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 433.53 g/mol |
| logP (Partition Coefficient) | 5.8247 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area (PSA) | 73.46 Ų |
| Solubility (logSw) | -5.4566 |
The high logP value indicates significant lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . The moderate PSA aligns with guidelines for oral bioavailability, suggesting potential as a drug candidate .
Synthetic Pathways and Analog Development
Synthesis of Quinazoline-Pyrimidine Hybrids
While the exact synthesis route for this compound remains unpublished, analogous derivatives are typically synthesized via multi-step protocols:
-
Quinazolinone Formation: Anthranilic acid derivatives undergo cyclization with acetic anhydride to yield 4-methylquinazolin-2-amine intermediates .
-
Pyrimidine Coupling: The quinazoline intermediate reacts with a functionalized pyrimidine bearing a sulfanyl-methyl group under Ullmann or Buchwald-Hartwig conditions .
-
Sulfanyl Group Introduction: Thiol-ene click chemistry or nucleophilic substitution installs the [(4-methylphenyl)sulfanyl]methyl moiety .
Structural Analogs and Modifications
Analog 6-{[(1,3-benzothiazol-2-yl)sulfanyl]methyl}-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol (Compound 3391-6890) demonstrates enhanced cytotoxicity, attributed to the benzothiazole group’s electron-withdrawing effects . Substituting the 4-methylphenyl group with phenyl (as in PubChem CID 135490814) reduces logP to 5.09 but maintains nanomolar activity against Trypanosoma brucei .
Pharmacological Profile
Antiproliferative Activity
Quinazoline-pyrimidine hybrids exhibit potent cytotoxicity against cancer cell lines:
| Cell Line | IC₅₀ Range (μM) | Selectivity Index (vs. Myoblasts) |
|---|---|---|
| MCF-7 | 1.2–4.7 | >10 |
| A549 | 2.8–6.5 | 5–8 |
| SW-480 | 3.1–7.9 | 4–7 |
The target compound’s [(4-methylphenyl)sulfanyl]methyl group likely enhances DNA intercalation or topoisomerase inhibition, as observed in analogs .
Computational and ADMET Profiling
Molecular Dynamics Simulations
Simulations of the compound in complex with EGFR kinase (PDB: 1M17) reveal:
-
Hydrophobic interactions with Leu694 and Val702.
-
Hydrogen bonds between the pyrimidin-4-ol group and Met793.
-
A binding free energy (ΔG) of -11.3 kcal/mol, comparable to erlotinib (-12.1 kcal/mol) .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | High (8.7 × 10⁻⁶ cm/s) |
| CYP3A4 Inhibition | Moderate (IC₅₀: 14 μM) |
| hERG Inhibition | Low (IC₅₀ > 30 μM) |
The high logP raises concerns about hepatotoxicity, necessitating prodrug strategies for clinical translation .
Future Directions and Applications
Targeted Drug Delivery
Conjugation to folate or albumin nanoparticles could mitigate solubility limitations while enhancing tumor-specific uptake .
Combination Therapies
Synergy with platinum-based chemotherapeutics (e.g., cisplatin) has been observed in colon cancer models, reducing required doses by 40–60% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume